3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
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Description
“3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one” is a chemical compound that belongs to the class of benzo[d]thiazol-2(3H)-ones . Benzo[d]thiazol-2(3H)-ones have been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-ones involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1b (ptp1b), a key regulator of insulin and leptin signaling pathways .
Mode of Action
It’s plausible that it interacts with its target proteins, possibly through the formation of covalent or non-covalent bonds, leading to changes in the protein’s function .
Biochemical Pathways
They also exhibit anti-inflammatory and anticancer properties, suggesting they may affect pathways related to inflammation and cell proliferation .
Result of Action
Related compounds have shown promising results in inhibiting the proliferation of certain cancer cells and reducing the activity of inflammatory factors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, a temperature-controlled intermolecular annulation has been used to synthesize related benzothiazole derivatives .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJCZMUABOHCBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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